3-(Piperidin-1-yl)isoquinoline-4-carbonitrile
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Overview
Description
3-(Piperidin-1-yl)isoquinoline-4-carbonitrile is a heterocyclic compound that features both piperidine and isoquinoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, enhances its relevance in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)isoquinoline-4-carbonitrile typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method includes the use of acetonitrile as a solvent and heating the reaction mixture to 90°C for several hours . The reaction can be catalyzed by various agents to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)isoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary amines .
Scientific Research Applications
3-(Piperidin-1-yl)isoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)isoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-yl)pyridine
- 3-(Piperidin-1-yl)quinoline
- 3-(Piperidin-1-yl)benzene
Uniqueness
3-(Piperidin-1-yl)isoquinoline-4-carbonitrile is unique due to the presence of both the isoquinoline and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other piperidine derivatives, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-piperidin-1-ylisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H15N3/c16-10-14-13-7-3-2-6-12(13)11-17-15(14)18-8-4-1-5-9-18/h2-3,6-7,11H,1,4-5,8-9H2 |
InChI Key |
RNPFPSGOZZISCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=CC=CC=C3C=N2)C#N |
Origin of Product |
United States |
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